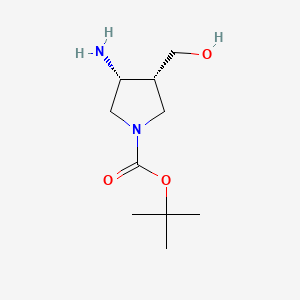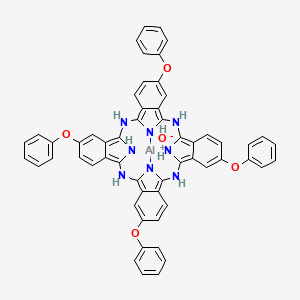
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the CAS Number: 1227465-79-3 . It has a molecular weight of 207.16 . The IUPAC name for this compound is 7-fluoro-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15) . This indicates the molecular structure and the arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity : Compounds like 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1, 4-dihydroquinolin-3-carboxylic acid demonstrate broad antibacterial activity, particularly in experimental infections, highlighting the potential for systemic infection treatment (Goueffon, Montay, Roquet, & Pesson, 1981).
Structure-Activity Relationships in Antibacterial Agents : Studies on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown significant activities against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Novel Synthesis Methods : Research has also focused on novel synthesis methods for related compounds, such as the synthesis of tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids via reactions with ketones (Chupakhin, Azev, Alexeev, Shorshnev, Tsoi, & Charushin, 1992).
Antimycobacterial Activities : Some fluoroquinolone derivatives, like 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, have been synthesized and evaluated for their antimycobacterial activities against Mycobacterium tuberculosis (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Antibacterial Potency : Research on the antibacterial potency of compounds like 4-Methyl-2,7-dioxo-1,2,3,4,7,10- hexahydropyrido[2,3-ƒ]quinoxaline-8-carboxylic acid, which are derived from fluoroquinoline carboxylic acids, has shown effective antibacterial activities against E. coli and S. aureus (Al-Hiari, Qaisia, Abu Shuheil, El-Abadelah, & Voelter, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Quinoline derivatives, such as 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, have a wide range of applications in medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that there are many potential future directions for research and development involving this compound.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase .
Biochemical Pathways
It’s known that fluoroquinolones interfere with the function of dna gyrase, an enzyme involved in dna replication .
Result of Action
It’s known that fluoroquinolones can halt dna replication, which can lead to cell death .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
7-fluoro-2-oxo-1H-quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJDJHAPAYHLSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677597 |
Source


|
| Record name | 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227465-79-3 |
Source


|
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine](/img/structure/B594608.png)



![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)

![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)